molecular formula C14H14N8O B2401414 5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine CAS No. 2108354-25-0

5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine

Cat. No.: B2401414
CAS No.: 2108354-25-0
M. Wt: 310.321
InChI Key: RSIHPHZSQKBKON-UHFFFAOYSA-N
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Description

5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine is a complex organic compound that features a unique combination of pyrazine, oxadiazole, pyrrolidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine and oxadiazole intermediates, followed by their coupling with pyrrolidine and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine and pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Chemical Biology: This compound can be used as a probe to study biological processes and molecular interactions.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl (3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Uniqueness

5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine is unique due to its combination of multiple heterocyclic rings, which imparts distinct electronic and steric properties

Properties

IUPAC Name

5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O/c1-2-15-5-9(1)20-12-10(6-17-8-19-12)14-21-13(22-23-14)11-7-16-3-4-18-11/h3-4,6-9,15H,1-2,5H2,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIHPHZSQKBKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=NC=C2C3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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